6-Methyl-9H-purine hydrochloride

CAS No.:

Cat. No.: VC15993069

Molecular Formula: C6H7ClN4

Molecular Weight: 170.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7ClN4 |

|---|---|

| Molecular Weight | 170.60 g/mol |

| IUPAC Name | 6-methyl-7H-purine;hydrochloride |

| Standard InChI | InChI=1S/C6H6N4.ClH/c1-4-5-6(9-2-7-4)10-3-8-5;/h2-3H,1H3,(H,7,8,9,10);1H |

| Standard InChI Key | WUMMEKYGCJBKJV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=NC=N1)N=CN2.Cl |

Introduction

Structural and Chemical Characteristics of 6-Methyl-9H-Purine Hydrochloride

Molecular Architecture

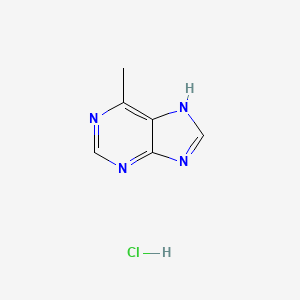

The compound consists of a purine core—a bicyclic system with fused pyrimidine and imidazole rings—substituted at the 6-position with a methyl group and protonated at the 9-position to form a hydrochloride salt (Figure 1). This protonation enhances water solubility, a property critical for bioavailability in pharmacological applications .

Figure 1: Proposed structure of 6-methyl-9H-purine hydrochloride.

(Note: Structural analog data from suggest purine derivatives exhibit planar geometries with substituents influencing electron distribution.)

Spectroscopic Properties

While direct spectral data for 6-methyl-9H-purine hydrochloride are unavailable, analogs provide benchmarks:

-

H NMR: Methyl groups in position 6 typically resonate at δ 2.6–2.8 ppm (e.g., 8-methyl-9H-purine derivatives show δ 2.69–2.76 for C8-CH) .

-

C NMR: Purine carbons adjacent to methyl groups appear at 14–20 ppm for aliphatic carbons and 140–160 ppm for aromatic systems .

-

Mass Spectrometry: Molecular ion peaks for methylpurines are observed at m/z 150–350, with hydrochloride adducts increasing mass by 36.46 g/mol .

Synthetic Methodologies

Halogenation and Cross-Coupling Strategies

The synthesis of 6-substituted purines often begins with 6-chloropurine intermediates. Patent CN101469012B outlines a generalized approach:

-

Protection: Sugar moieties (e.g., β-D-ribose) are protected using benzyl or dichlorobenzyl groups.

-

Buchwald-Hartwig Amination: Introduces amino groups at position 2 under palladium catalysis.

-

Suzuki-Miyaura Coupling: Attaches aryl or methyl groups at position 6 using boronic acids (e.g., methylboronic acid for 6-methyl substitution) .

Critical Reaction Parameters:

-

Temperature: −30°C to 80°C, optimized to prevent decomposition .

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates .

Physicochemical Properties

Solubility and Stability

Hydrochloride salts of purines exhibit enhanced aqueous solubility (>50 mg/mL) compared to free bases. Stability studies on analog 6-(5-fluoro-2-methoxyphenyl)-8-methyl-9H-purine show:

-

pH Stability: Stable in HCl (pH 1–3) but hydrolyzes above pH 7 .

-

Thermal Degradation: Decomposition onset at 180°C (DSC data) .

Table 1: Comparative Properties of Purine Derivatives

Biological and Pharmacological Relevance

Antiviral Activity

Patent CN101469012B highlights 6-methoxy-9H-purine derivatives as hepatitis B virus (HBV) replication inhibitors. Structural similarities suggest 6-methyl variants may share this activity through:

-

Nucleoside Mimicry: Interfering with viral RNA polymerase.

-

Protein Binding: Modulation of viral capsid assembly.

Industrial and Research Applications

Drug Intermediate Synthesis

6-Methyl-9H-purine hydrochloride serves as a precursor for:

-

Anticancer Agents: Functionalization at N9 enables conjugation with targeting moieties .

-

Antimetabolites: Structural analogs disrupt purine metabolism in rapidly dividing cells .

Analytical Reference Standards

High-purity batches (≥98% by HPLC) are used in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume